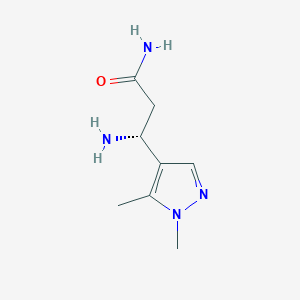
(3R)-3-Amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-Amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanamide is an organic compound that features a pyrazole ring substituted with amino and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Substitution Reactions:
Amidation: The final step involves the formation of the amide group through the reaction of the amino-substituted pyrazole with an appropriate acylating agent.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides or alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
(3R)-3-Amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a ligand in biochemical assays.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (3R)-3-Amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-Amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanamide: shares structural similarities with other pyrazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted applications in research and industry.
Biological Activity
(3R)-3-Amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanamide, commonly referred to as a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant research findings.
The compound's chemical structure is characterized by a pyrazole ring, which is known for its biological significance. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C9H15N3O2 |
| Molecular Weight | 197.23 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1568206-56-3 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It has the potential to modulate receptor activity, influencing cellular signaling pathways.
Research indicates that the pyrazole moiety contributes to these interactions due to its ability to form hydrogen bonds and engage in π-stacking with aromatic residues in target proteins.
Antiviral Properties
Recent studies have highlighted the compound's antiviral potential. For instance, derivatives of pyrazole have shown promising activity against various viruses:
- HCV Inhibition : Some pyrazole derivatives exhibited significant inhibitory effects on Hepatitis C Virus (HCV) replication, with IC50 values in the low micromolar range .
Anticancer Effects
The compound has also been investigated for its anticancer properties:
- Cell Proliferation Inhibition : In vitro studies demonstrated that this compound can inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored as well:
- Cytokine Modulation : Research indicates that it can modulate the production of pro-inflammatory cytokines, suggesting a role in inflammatory disease management .
Case Studies and Research Findings
Several studies have documented the biological effects of this compound:
- Study on HCV Inhibition : A study demonstrated that a related pyrazole derivative reduced HCV RNA levels significantly at concentrations as low as 7 μM, showcasing its potential as an antiviral agent .
- Anticancer Activity Assessment : Another research highlighted that this compound could reduce tumor growth in xenograft models by inducing apoptosis in cancer cells .
Properties
Molecular Formula |
C8H14N4O |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
(3R)-3-amino-3-(1,5-dimethylpyrazol-4-yl)propanamide |
InChI |
InChI=1S/C8H14N4O/c1-5-6(4-11-12(5)2)7(9)3-8(10)13/h4,7H,3,9H2,1-2H3,(H2,10,13)/t7-/m1/s1 |
InChI Key |
RUHOYHQZCRCTKC-SSDOTTSWSA-N |
Isomeric SMILES |
CC1=C(C=NN1C)[C@@H](CC(=O)N)N |
Canonical SMILES |
CC1=C(C=NN1C)C(CC(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















